Cas no 74712-19-9 (Bromobutide)
Bromobutide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide,2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)-
- bromobutide
- 2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide
- Bromobutide Solution
- Bromobutide Standard
- SMH
- (RS)-2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butyramide
- 2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)bu
- 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide
- 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butyramide
- Bromobutide [ISO:BSI]
- Nanogen Index Code BRX (1-012)
- S 47
- S 47 (pesticide)
- S-4347
- 2-Bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide
- 2-Bromo-N-(alpha,alpha-dimethylbenzyl)-3,3-dimethylbutanamide
- S 4347
- Sumiherb
- 2-Bromo-3,3-dimethyl-N-(alpha,alpha-dimethylbenzyl)butyramide
- InChI=1/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18)
- Bromobutide 10 microg/mL in Cyclohexane
- WZDDLAZXUYIVMU-UHFFFAOYSA-
- 7II02Q363B
- Z1699833926
- SCHEMBL54044
- Bromobutide, certified reference material, TraceCERT(R)
- N-(alpha,alpha-dimethylbenzyl)-alpha-bromo-tert-butylacetamide
- 2-Brom-3,3-dimethyl-N-(2-phenyl-2-propanyl)butanamid
- (RS)-2-Bromo-N-(alpha,alpha-dimethylbenzyl)-3,3-dimethylbutyramide
- 2-BROMO-3,3-DIMETHYL-N-(2-PHENYL-2-PROPANYL)BUTANAMIDE
- s4347
- MFCD00274587
- 2-Bromo-3,3-dimethyl-N-N-(alpha-alpha-dimethylbenzyl) butyramide
- Bromobutide 100 microg/mL in Methanol
- Butanamide, 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)-
- S-47
- Bromobutide, analytical standard
- 74712-19-9
- BROMOBUTIDE [ISO]
- Bromobutide, PESTANAL(R), analytical standard
- NS00004145
- Bromobutide; 2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide
- BROMOBUTIDE [MI]
- AC-25654
- CHEBI:34590
- DTXSID2058176
- 2-Bromo-3,3-dimethyl-N-N-(alpha-alpha-dimethylbenzyl)butyramide
- UNII-7II02Q363B
- AKOS025401797
- 2-BROMO-3,3-DIMETHYL-N-N-(.ALPHA.-.ALPHA.-DIMETHYLBENZYL) BUTYRAMIDE
- N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide
- Q27116167
- 2-BROM-3,3-DIMETHYL-N-(2-PHENYLPROPAN-2-YL)BUTANAMID
- 2-BROMO-3,3-DIMETHYL-N-N-(.ALPHA-ALPHA.-DIMETHYLBENZYL) BUTYRAMIDE
- DTXCID8031944
- Bromobutide
-
- MDL: MFCD00274587
- Inchi: 1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18)
- InChI Key: WZDDLAZXUYIVMU-UHFFFAOYSA-N
- SMILES: BrC(C(NC(C)(C)C1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 311.08800
- Monoisotopic Mass: 311.08848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Color/Form: White or light yellow crystalline powder or powder
- Density: 1.209
- Melting Point: 176-177 ºC
- Boiling Point: 412.0±38.0 °C at 760 mmHg
- Flash Point: 203.0±26.8 °C
- Refractive Index: 1.524
- PSA: 29.10000
- LogP: 4.23840
- Solubility: Almost insoluble in water, soluble in methanol
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Bromobutide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Bromobutide Customs Data
- HS CODE:2924299015
- Customs Data:
China Customs Code:
2924299015Overview:
2924299015 Naproanilide \Tebutam \Bromobutachlor.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Summary:
2924299015 2-bromo-3,3-dimethyl-n-(2-phenylpropan-2-yl)butanamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
Bromobutide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95620-1mg |
Bromobutide |
74712-19-9 | 1mg |
¥1408.0 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 64148-50MG |
Bromobutide |
74712-19-9 | 50mg |
¥1665.87 | 2025-01-10 | ||
| TRC | B802345-50mg |
Bromobutide |
74712-19-9 | 50mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B802345-250mg |
Bromobutide |
74712-19-9 | 250mg |
$ 517.00 | 2023-04-18 | ||
| TRC | B802345-500mg |
Bromobutide |
74712-19-9 | 500mg |
$ 919.00 | 2023-04-18 | ||
| TRC | B802345-1mg |
Bromobutide |
74712-19-9 | 1mg |
$ 155.00 | 2022-06-06 | ||
| TRC | B802345-10mg |
Bromobutide |
74712-19-9 | 10mg |
$ 1240.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 64148-50MG |
74712-19-9 | 50MG |
¥1645.27 | 2023-01-15 | |||
| eNovation Chemicals LLC | D510173-15g |
2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide |
74712-19-9 | 95% | 15g |
$1350 | 2024-08-03 | |
| TRC | B802345-750mg |
Bromobutide |
74712-19-9 | 750mg |
$ 1200.00 | 2023-09-08 |
Bromobutide Suppliers
Bromobutide Related Literature
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Bromobutide
Bromobutide (CAS No. 74712-19-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Bromobutide, with the chemical identifier CAS No. 74712-19-9, is a compound that has garnered significant attention in the realm of chemical and pharmaceutical research due to its unique structural properties and potential applications. This introduction aims to provide a detailed exploration of Bromobutide, delving into its chemical characteristics, synthetic pathways, and the latest research findings that underscore its significance in contemporary scientific endeavors.
The molecular structure of Bromobutide encompasses a butyl chain substituted with a bromine atom, which contributes to its distinct reactivity and interaction with biological systems. This structural motif has been exploited in various research contexts, particularly in the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization, making Bromobutide a versatile intermediate in organic synthesis. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic and industrial settings.
In the field of pharmaceutical research, Bromobutide has been investigated for its potential pharmacological effects. Studies have highlighted its role as a modulator of certain cellular processes, which may be relevant in the treatment of inflammatory conditions and metabolic disorders. The compound’s ability to interact with specific biological targets has been a focal point for researchers seeking to develop new drug candidates. Preliminary findings suggest that Bromobutide may exert its effects through mechanisms involving G-protein coupled receptors (GPCRs) and other signaling pathways, although further research is necessary to fully elucidate these interactions.
The synthesis of Bromobutide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the bromination of butyl derivatives, followed by purification steps to isolate the desired product. Advances in catalytic systems have improved the efficiency of these reactions, reducing the need for hazardous reagents and minimizing waste generation. These improvements align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
Recent studies have also explored the application of computational methods to predict the behavior of Bromobutide in biological systems. Molecular modeling techniques have been employed to simulate its interactions with target proteins, providing insights into potential binding affinities and mechanisms of action. These computational approaches complement experimental studies and have accelerated the drug discovery process by allowing researchers to screen multiple compounds rapidly.
The pharmacokinetic properties of Bromobutide are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary pharmacokinetic studies indicate that Bromobutide exhibits moderate bioavailability and a reasonable half-life, suggesting it may be suitable for oral administration in clinical settings. However, further studies are needed to fully characterize its metabolic pathways and potential side effects.
The future prospects for Bromobutide are promising, with ongoing research aimed at expanding its applications beyond traditional pharmaceutical uses. For instance, researchers are exploring its potential as a chiral building block in asymmetric synthesis, where it could be used to construct complex molecules with specific stereochemical properties. Additionally, its role in materials science is being examined due to its unique electronic properties and compatibility with certain polymers.
In conclusion, Bromobutide (CAS No. 74712-19-9) represents a compound of considerable interest in modern chemical and pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological activities make it a valuable tool for scientists investigating new therapeutic strategies. As research continues to uncover more about this compound’s properties and applications, it is likely to play an increasingly important role in both academic laboratories and industrial drug development pipelines.
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